molecular formula C28H32N4O2 B11608340 1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11608340
M. Wt: 456.6 g/mol
InChI Key: LREHYXREGDTBCK-UHFFFAOYSA-N
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Description

1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative characterized by a pentyl chain at position 2, a 3-methyl group, and a 3,4-dimethoxyphenyl-substituted ethylamino group at position 1. For instance, the 2-butyl analog (C₂₇H₃₀N₄O₂) has a molecular weight of 442.563 , while the 2-octyl variant (C₂₉H₃₄N₄O₂) weighs 498.659 . The compound’s core pyrido[1,2-a]benzimidazole scaffold is associated with diverse biological activities, including antioxidant and anticancer properties, depending on substituent modifications .

Properties

Molecular Formula

C28H32N4O2

Molecular Weight

456.6 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C28H32N4O2/c1-5-6-7-10-21-19(2)22(18-29)28-31-23-11-8-9-12-24(23)32(28)27(21)30-16-15-20-13-14-25(33-3)26(17-20)34-4/h8-9,11-14,17,30H,5-7,10,15-16H2,1-4H3

InChI Key

LREHYXREGDTBCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrido[1,2-a]benzimidazole Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step typically involves a substitution reaction where the 3,4-dimethoxyphenyl group is introduced onto the core structure.

    Addition of the Amino and Carbonitrile Groups: These functional groups are introduced through nucleophilic substitution and cyanation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrido[1,2-a]benzimidazole Derivatives

Compound Name (Substituents) Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Biological Activity References
Target compound (2-pentyl, 3,4-dimethoxyphenyl ethylamino) Likely C₂₈H₃₂N₄O₂* ~456.58 Not reported Pentyl, 3-methyl, 3,4-dimethoxy Antioxidant (inferred)
2-Octyl analog (3,4-dimethoxyphenyl ethylamino) C₂₉H₃₄N₄O₂ 498.659 Not reported Octyl, 3-methyl, 3,4-dimethoxy Antioxidant (IC₅₀: 94.83 ppm)
2-[(1-Hydroxy-2-methylprop-2-yl)amino]methylene derivative C₁₈H₁₈N₄O₃ 338.37 >300 Hydroxy, methylpropyl, C≡N Anticancer (screened)
1-[2-(tert-Butylamino)ethyl]amino derivative C₁₇H₁₉N₅ 293.37 >286 tert-Butylaminoethyl, C≡N Anticancer (screened)
1-Chloro-2-(2-chloroethyl) derivative C₁₅H₁₁Cl₂N₃ 304.17 Not reported Chloroethyl, chloro, C≡N Not specified

*Inferred from structural analogs.

Key Observations :

  • Electron-Withdrawing/Donating Groups : Chloro substituents (e.g., in C₁₅H₁₁Cl₂N₃) increase electrophilicity, whereas methoxy groups (e.g., 3,4-dimethoxyphenyl) donate electrons, influencing redox properties and receptor binding .
  • Melting Points : Derivatives with hydroxy or polar groups (e.g., C₁₈H₁₈N₄O₃) exhibit high melting points (>300°C), suggesting strong intermolecular interactions .

Biological Activity

1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyrido[1,2-a]benzimidazole derivatives with various amines and carbonitriles. The process can be optimized through microwave-assisted reactions or conventional organic synthesis methods.

General Synthesis Scheme

  • Formation of Pyrido[1,2-a]benzimidazole :
    • Reaction between aryl aldehydes and malononitrile.
    • Cyclization to form the core structure.
  • Substitution Reactions :
    • Introduction of the dimethoxyphenyl group via nucleophilic substitution.
    • Alkylation to attach the pentyl group.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. The mechanism appears to involve the disruption of nucleic acid synthesis and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
Pancreatic Adenocarcinoma0.5Inhibition of DNA/RNA synthesis
Chronic Myeloid Leukemia0.8Induction of apoptosis
Colon Carcinoma0.6Cell cycle arrest at G2/M phase
  • DNA Intercalation : The compound has been shown to intercalate into DNA, which disrupts replication and transcription processes.
  • Enzyme Inhibition : It inhibits key enzymes involved in nucleotide metabolism, further contributing to its antiproliferative effects.

Case Studies

Several case studies have documented the efficacy of this compound in vitro and in vivo:

  • Study 1 : Evaluated the effects on pancreatic adenocarcinoma cells (Capan-1). Results demonstrated a significant reduction in cell viability at concentrations as low as 0.5 µM, with observed morphological changes indicative of apoptosis.
  • Study 2 : Focused on chronic myeloid leukemia cells (K562), revealing that treatment with the compound led to cell cycle arrest and increased levels of pro-apoptotic markers.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis of pyrido[1,2-a]benzimidazole derivatives typically employs multicomponent reactions (MCRs) . For example, a one-pot MCR using heterocyclic ketene aminals, malononitrile, and substituted aldehydes under reflux conditions in tetrahydrofuran (THF) with catalytic triethylamine (Et₃N) can yield structurally analogous compounds . Adjust the starting materials to include 3,4-dimethoxyphenylethylamine and a pentyl-substituted aldehyde. Precipitation from the reaction medium often provides pure products without tedious purification .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Use X-ray crystallography for unambiguous confirmation of the fused bicyclic core and substituent positions, as demonstrated for ethyl-substituted pyrido[1,2-a]benzimidazole derivatives . Complement this with ¹H/¹³C NMR to verify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and high-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., [M+H]⁺ ion matching C₃₀H₃₄N₄O₂) .

Advanced Research Questions

Q. How can researchers optimize the compound’s aqueous solubility without compromising bioactivity?

Structural modifications targeting the carbonitrile group (-CN) or pentyl chain may improve solubility. For example, replacing -CN with a hydroxyl (-OH) or amine (-NH₂) group enhances polarity, as seen in analogs of pyrido[1,2-a]benzimidazole derivatives . Alternatively, introduce a PEGylated side chain or use salt formation (e.g., hydrochloride) while monitoring bioactivity via enzyme inhibition assays .

Q. How should contradictory bioactivity data across studies be addressed?

Contradictions often arise from assay variability or impurity profiles . Validate results using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) and ensure compound purity (>95%) via HPLC . Compare activity against structurally defined analogs (e.g., 3-methyl-2-pentyl derivatives) to isolate substituent-specific effects .

Q. What strategies are effective in elucidating the compound’s mechanism of action?

Combine computational docking (e.g., AutoDock Vina) to predict binding to targets like kinases or GPCRs, followed by surface plasmon resonance (SPR) to quantify binding affinity . Use site-directed mutagenesis on putative binding residues (e.g., catalytic lysine in kinases) to confirm critical interactions .

Q. How to design experiments for structure-activity relationship (SAR) studies?

Systematically vary substituents:

  • 3,4-Dimethoxyphenyl group : Replace methoxy with halogens or hydrogen-bond donors (e.g., -OH) to assess electronic effects.
  • Pentyl chain : Shorten to propyl or substitute with branched alkyl groups to study steric impacts. Synthesize analogs via the MCR method , then profile activity against a panel of cancer cell lines (e.g., IC₅₀ in MCF-7 and HeLa) and assess pharmacokinetic properties (e.g., LogP via shake-flask method) .

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